

A Technical Guide to the Spectroscopic Characterization of Quinazoline-8-carbaldehyde

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Compound of Interest

Compound Name: **Quinazoline-8-carbaldehyde**

Cat. No.: **B2922675**

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Introduction: Unveiling the Molecular Signature

Quinazoline-8-carbaldehyde (CAS No. 1823899-37-1) is a heterocyclic aromatic aldehyde with the molecular formula $C_9H_6N_2O$. As a bifunctional molecule, it serves as a valuable scaffold and building block in medicinal chemistry and materials science. Its quinazoline core is a well-established pharmacophore found in numerous biologically active compounds, while the aldehyde group offers a reactive handle for diverse chemical transformations, such as the synthesis of Schiff bases, hydrazones, and other derivatives^{[1][2]}. In materials science, the electron-withdrawing nature of the aldehyde combined with the rigid quinazoline structure is leveraged in the development of electron-transport materials.

Given its role as a critical synthetic intermediate, unambiguous structural confirmation and purity assessment are paramount. This guide provides an in-depth analysis of the expected spectroscopic data for **Quinazoline-8-carbaldehyde**, leveraging foundational principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). The interpretations are grounded in data from the parent quinazoline heterocycle and analogous substituted derivatives, offering a predictive but robust framework for researchers.

Molecular Structure and Spectroscopic Implications

The key to interpreting any spectrum is a thorough understanding of the molecule's structure. The fusion of a pyrimidine ring with a benzene ring creates the quinazoline system. The placement of the carbaldehyde group at the C8 position introduces specific electronic effects that influence the chemical environment of every atom.

For clarity in the following spectroscopic discussions, the atoms in **Quinazoline-8-carbaldehyde** are numbered as shown below. This numbering scheme is standard for the quinazoline ring system.

Caption: Structure of **Quinazoline-8-carbaldehyde** with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For **Quinazoline-8-carbaldehyde**, both ^1H and ^{13}C NMR will provide definitive structural information.

^1H NMR Spectroscopy: Proton Environments

The ^1H NMR spectrum is anticipated to show six distinct signals in the aromatic/heteroaromatic region (δ 7.5-9.5 ppm) and one signal for the aldehyde proton in the far downfield region (δ 10-11 ppm). The chemical shifts are influenced by the electronegativity of the nitrogen atoms and the electron-withdrawing aldehyde group.

Expertise in Interpretation:

- H2 and H4 Protons: These protons are on the pyrimidine ring, adjacent to nitrogen atoms. They are expected to be the most deshielded protons of the quinazoline ring system itself, typically appearing at the lowest field[3].
- H5, H6, H7 Protons: These protons on the benzene portion of the ring will exhibit characteristic coupling patterns (ortho, meta). Their chemical shifts will be influenced by the anisotropic effect of the fused pyrimidine ring and the C8-aldehyde. H7, being ortho to the aldehyde, is expected to be significantly downfield compared to H5 and H6.
- Aldehyde Proton: The proton attached to the carbonyl carbon (CHO) is highly deshielded and will appear as a sharp singlet, as it has no adjacent protons with which to couple. Its position is a hallmark of the aldehyde functional group.

Predicted ^1H NMR Data (500 MHz, CDCl_3)

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-CHO	10.5 - 11.0	s (singlet)	-
H2	9.4 - 9.5	s (singlet)	-
H4	9.3 - 9.4	s (singlet)	-
H7	8.2 - 8.3	d (doublet)	J = 7.5 - 8.0
H5	8.1 - 8.2	d (doublet)	J = 8.0 - 8.5

| H6 | 7.8 - 7.9 | t (triplet) | J = 7.5 - 8.5 |

Note: The exact chemical shifts and coupling constants for H5, H6, and H7 can vary. A 2D-NMR experiment like COSY would be essential to definitively assign these coupled protons.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum will reveal all nine unique carbon atoms in the molecule. The chemical shifts provide insight into the electronic environment of each carbon.

Expertise in Interpretation:

- Carbonyl Carbon (C=O): This is the most deshielded carbon, appearing significantly downfield (>190 ppm), which is characteristic of an aldehyde.
- Pyrimidine Ring Carbons (C2, C4): These carbons, bonded to two nitrogen atoms (C2) or one nitrogen atom (C4), are found in the 150-161 ppm range, similar to other quinazoline derivatives[4].
- Bridgehead Carbons (C4a, C8a): These carbons are part of the ring fusion and their shifts are influenced by both rings.
- Benzene Ring Carbons (C5, C6, C7, C8): C8, being directly attached to the electron-withdrawing aldehyde, will be shifted downfield relative to a standard aromatic carbon. The other carbons (C5, C6, C7) will have shifts typical for a substituted benzene ring, generally between 120-140 ppm[4].

Predicted ^{13}C NMR Data (125 MHz, CDCl_3)

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C=O	190 - 193
C2	160 - 161
C4	159 - 160
C8a	150 - 151
C8	138 - 140
C6	134 - 135
C4a	128 - 129
C5	127 - 128

| C7 | 126 - 127 |

Infrared (IR) Spectroscopy: Functional Group Analysis

IR spectroscopy is an indispensable, rapid technique for identifying the functional groups present in a molecule. The spectrum of **Quinazoline-8-carbaldehyde** is expected to be dominated by absorptions from the aldehyde and the aromatic quinazoline core.

Expertise in Interpretation:

- C=O Stretch: A strong, sharp absorption band between $1690\text{-}1715\text{ cm}^{-1}$ is the most definitive peak, confirming the presence of the aromatic aldehyde's carbonyl group[5].
- Aldehyde C-H Stretch: Two weak to medium bands, known as a Fermi doublet, are often observed around $2820\text{-}2850\text{ cm}^{-1}$ and $2720\text{-}2750\text{ cm}^{-1}$. The presence of these bands is strong evidence for an aldehyde.
- Aromatic C=C and C=N Stretches: The quinazoline ring will exhibit several medium to strong bands in the $1475\text{-}1635\text{ cm}^{-1}$ region, which are characteristic of aromatic and

heteroaromatic ring systems[6].

- Aromatic C-H Bending: Out-of-plane (OOP) C-H bending vibrations appear in the 700-900 cm^{-1} region. The specific pattern can provide information about the substitution pattern on the benzene ring.

Predicted IR Absorption Bands (KBr Pellet)

Wavenumber (cm^{-1})	Intensity	Assignment
~3050	Medium-Weak	Aromatic C-H Stretch
~2830, ~2730	Weak	Aldehyde C-H Stretch (Fermi doublet)
1695 - 1710	Strong, Sharp	Carbonyl (C=O) Stretch
1610 - 1635	Medium-Strong	Aromatic C=N Stretch
1475 - 1580	Medium-Strong	Aromatic C=C Ring Stretches

| 750 - 850 | Strong | Aromatic C-H Out-of-Plane Bending |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's structure through its fragmentation pattern.

Expertise in Interpretation:

- Molecular Ion Peak ($[\text{M}]^{+\bullet}$): For the molecular formula $\text{C}_9\text{H}_6\text{N}_2\text{O}$, the calculated monoisotopic mass is 158.05 Da. A high-resolution mass spectrometry (HRMS) experiment should detect a molecular ion peak very close to this value, confirming the elemental composition[7]. The nominal mass in a low-resolution instrument will be m/z 158.
- Key Fragmentation: Aromatic aldehydes typically undergo a characteristic fragmentation by losing the -CHO group as a carbon monoxide (CO) radical, resulting in an $[\text{M}-29]^{+}$ peak (loss

of H and CO) or an $[M-28]^{+\bullet}$ peak (loss of CO)[8]. The loss of a hydrogen radical to give an $[M-1]^{+}$ peak (m/z 157) is also highly probable, forming a stable acylium ion.

Predicted Mass Spectrometry Data (Electron Ionization, EI)

m/z	Predicted Identity	Notes
158	$[M]^{+\bullet}$	Molecular Ion Peak
157	$[M-H]^+$	Loss of H radical from aldehyde
130	$[M-CO]^{+\bullet}$	Loss of carbon monoxide

| 103 | $[C_7H_5N]^{+\bullet}$ | Further fragmentation of the quinazoline ring |

Standard Operating Protocol: A Workflow for Spectroscopic Analysis

To ensure data integrity and reproducibility, a systematic workflow is essential. This process validates the identity and purity of the chemical sample.

Caption: Workflow for comprehensive spectroscopic characterization.

Detailed Steps:

- Sample Receipt & Preparation:
 - Log the sample details (batch number, appearance).
 - For NMR and MS, accurately weigh ~5-10 mg of the compound and dissolve it in an appropriate deuterated solvent (e.g., $CDCl_3$ or $DMSO-d_6$).
 - For IR, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder or cast a thin film from a volatile solvent.
- Data Acquisition:

- NMR: Acquire a ^1H spectrum, followed by a ^{13}C spectrum. If structural assignments are ambiguous, 2D NMR experiments such as COSY (H-H correlation) and HSQC (C-H correlation) are crucial for definitive validation.
- IR: Record the FT-IR spectrum over the standard range of 4000-400 cm^{-1} .
- MS: Obtain a mass spectrum using an appropriate ionization technique (e.g., Electron Ionization for fragmentation or Electrospray Ionization for soft ionization). High-resolution analysis is recommended for elemental composition confirmation.

- Data Analysis and Reporting:
 - Process all spectra using standard software.
 - Integrate ^1H NMR signals and pick peaks for all spectra.
 - Compare the acquired data (chemical shifts, coupling constants, absorption frequencies, m/z values) against the predicted data and literature values for analogous compounds.
 - Synthesize all data to confirm that the molecular structure is consistent across all three techniques, thereby validating the identity and assessing the purity of **Quinazoline-8-carbaldehyde**.

Conclusion

The spectroscopic characterization of **Quinazoline-8-carbaldehyde** is a multi-faceted process where NMR, IR, and MS each provide a unique and complementary piece of the structural puzzle. The aldehyde proton signal in ^1H NMR, the carbonyl carbon in ^{13}C NMR, the strong C=O stretch in IR, and the molecular ion peak in mass spectrometry are all hallmark features. By systematically acquiring and interpreting these spectra, researchers and drug development professionals can proceed with confidence in the chemical integrity of this versatile synthetic building block.

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